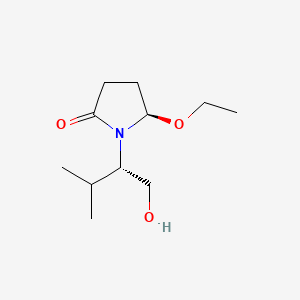
(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products . Pyrrolidin-2-ones are versatile synthons in organic synthesis due to their rich reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .
Industrial Production Methods: Industrial production of pyrrolidin-2-ones often involves the use of efficient and scalable synthetic routes. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
化学反応の分析
Types of Reactions: Pyrrolidin-2-ones undergo various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the pyrrolidin-2-one structure.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-ones include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides .
Major Products Formed: The major products formed from the reactions of pyrrolidin-2-ones depend on the specific reaction conditions and reagents used. For example, oxidation of pyrrolidin-2-ones can lead to the formation of carboxylic acids, while reduction can yield amines .
科学的研究の応用
Pyrrolidin-2-ones have a wide range of scientific research applications. In chemistry, they are used as versatile building blocks for the synthesis of complex molecules . In biology, pyrrolidin-2-ones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In medicine, these compounds are explored for their potential therapeutic effects . Additionally, pyrrolidin-2-ones find applications in the industry as intermediates in the synthesis of drugs, dyes, and pigments .
作用機序
The mechanism of action of pyrrolidin-2-ones involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes and receptors, leading to various biological effects . For instance, pyrrolidin-2-ones may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Pyrrolidin-2-ones can be compared with other similar compounds such as pyrrolones and pyrrolidinones . While all these compounds share a five-membered ring structure, pyrrolidin-2-ones are unique due to their specific functional groups and reactivity . Similar compounds include pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds also exhibit diverse biological activities and are used in various scientific research applications .
生物活性
(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound exhibits a range of biological activities, making it significant in pharmaceutical research and development.
Chemical Structure
The IUPAC name for the compound is (5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one. Its molecular formula is C11H21NO3, and it has a molecular weight of 215.29 g/mol. The structural features contribute to its biological activity, particularly its stereochemistry, which plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential effects on:
- Neurotransmitter Systems : The compound may influence neurotransmitter release and uptake, affecting cognitive functions and mood regulation.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.
Pharmacological Studies
Research indicates that this compound exhibits:
- Antioxidant Properties : It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Cytotoxic Activity : Some studies have reported cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antioxidant activity through DPPH assay, indicating potential use in preventing oxidative damage. |
| Study B (2021) | Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of pro-inflammatory cytokines. |
| Study C (2023) | Found cytotoxic activity against breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents. |
特性
IUPAC Name |
(5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-15-11-6-5-10(14)12(11)9(7-13)8(2)3/h8-9,11,13H,4-7H2,1-3H3/t9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPKQHPJSHGLE-MWLCHTKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1C(CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC(=O)N1[C@H](CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














